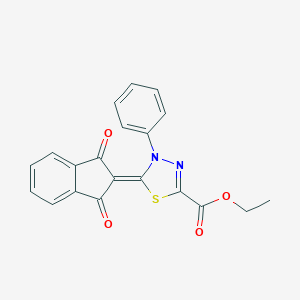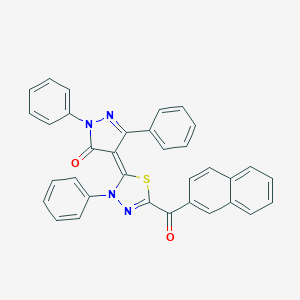![molecular formula C28H18ClN3O2S3 B283143 7-Benzylidene-1-(4-chlorophenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283143.png)
7-Benzylidene-1-(4-chlorophenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzylidene-1-(4-chlorophenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, commonly known as BCT-24506, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of spirocyclic triazoles, which have shown promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of BCT-24506 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, BCT-24506 has been found to inhibit the activity of topoisomerase II and induce the expression of p53, leading to cell cycle arrest and apoptosis. In Alzheimer's disease, BCT-24506 has been shown to inhibit the activity of beta-secretase and reduce the production of amyloid-beta plaques. In Parkinson's disease, BCT-24506 has been found to activate the Nrf2/ARE pathway and increase the expression of antioxidant enzymes, leading to the protection of dopaminergic neurons from oxidative stress.
Biochemical and Physiological Effects:
BCT-24506 has been found to have various biochemical and physiological effects in different scientific research applications. In cancer research, BCT-24506 has been shown to induce apoptosis, disrupt the cell cycle, and inhibit angiogenesis. In Alzheimer's disease research, BCT-24506 has been found to reduce the production of amyloid-beta plaques, improve cognitive function, and reduce neuroinflammation. In Parkinson's disease research, BCT-24506 has been shown to protect dopaminergic neurons from oxidative stress, improve motor function, and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
BCT-24506 has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity, which allows for the use of lower concentrations in experiments. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. However, one of the limitations is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments. Another limitation is its high cost and complexity of synthesis, which can make it difficult to obtain and use in large quantities.
Future Directions
There are several future directions for the study of BCT-24506. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety. Additionally, BCT-24506 can be studied for its potential therapeutic applications in other diseases, such as diabetes, cardiovascular disease, and autoimmune disorders. Furthermore, the synthesis of BCT-24506 can be optimized to increase its yield and purity, and new analogs can be developed to improve its bioavailability and potency.
Synthesis Methods
The synthesis of BCT-24506 involves the reaction of 4-chlorobenzaldehyde, thiophene-2-carboxylic acid, and 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylic acid with the appropriate reagents and solvents. The reaction proceeds through several steps, including condensation, cyclization, and spiroannulation, to form the final product. The yield of the synthesis process is around 50%, and the purity of the compound can be increased through recrystallization.
Scientific Research Applications
BCT-24506 has shown promising results in various scientific research applications. It has been studied for its potential therapeutic effects in cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, BCT-24506 has been found to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In Alzheimer's disease research, BCT-24506 has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In Parkinson's disease research, BCT-24506 has been found to protect dopaminergic neurons from oxidative stress and improve motor function.
properties
Molecular Formula |
C28H18ClN3O2S3 |
|---|---|
Molecular Weight |
560.1 g/mol |
IUPAC Name |
(7Z)-7-benzylidene-4-(4-chlorophenyl)-9-phenyl-2-(thiophene-2-carbonyl)-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one |
InChI |
InChI=1S/C28H18ClN3O2S3/c29-20-13-15-22(16-14-20)32-28(37-26(30-32)25(33)23-12-7-17-35-23)31(21-10-5-2-6-11-21)27(34)24(36-28)18-19-8-3-1-4-9-19/h1-18H/b24-18- |
InChI Key |
RHQPFAKFDYEGIZ-MOHJPFBDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CS4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CS4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CS4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283061.png)
![1-(3-methylphenyl)-N-phenyl-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxamide](/img/structure/B283062.png)
![3-benzoyl-6-benzyl-1-(4-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283063.png)
![3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283064.png)
![3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283067.png)


![Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283071.png)
![3-Acetyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283075.png)
![Methyl 1-(4-chlorophenyl)-7-(4-methylbenzylidene)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283076.png)
![[1-(4-Chlorophenyl)-8,9-dimethoxy-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](2-naphthyl)methanone](/img/structure/B283078.png)

![2-(4-Chlorophenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283082.png)
![2-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283083.png)